molecular formula C35H33N5O4 B14700654 3,3'-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) CAS No. 21322-34-9

3,3'-(Propyliminodimethylene)bis(5,5-diphenylhydantoin)

Cat. No.: B14700654
CAS No.: 21322-34-9
M. Wt: 587.7 g/mol
InChI Key: XYDBEEQLZMIBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) is a complex organic compound known for its unique structure and potential applications in various scientific fields This compound belongs to the class of hydantoins, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) typically involves the reaction of 5,5-diphenylhydantoin with a suitable propyliminodimethylene precursor. One common method includes the use of a condensation reaction where the hydantoin derivative is reacted with a propylamine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of 3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and maintaining a controlled temperature to ensure a high yield of the desired product. The purification of the compound is typically achieved through recrystallization or chromatography techniques to obtain a pure and stable product.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted hydantoin derivatives.

Scientific Research Applications

3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticonvulsant and antimicrobial properties.

    Medicine: Investigated for its potential use in the treatment of neurological disorders such as epilepsy due to its structural similarity to known anticonvulsant drugs.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) involves its interaction with specific molecular targets and pathways. In the context of its anticonvulsant activity, the compound is believed to modulate the activity of voltage-gated sodium channels in neurons. By stabilizing the inactive state of these channels, the compound reduces the excitability of neurons and prevents the occurrence of seizures. Additionally, the compound may interact with other ion channels and receptors, contributing to its overall pharmacological effects.

Comparison with Similar Compounds

3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) can be compared with other hydantoin derivatives, such as:

    5,5-Diphenylhydantoin (Phenytoin): A well-known anticonvulsant drug used in the treatment of epilepsy. While both compounds share a similar core structure, the presence of the propyliminodimethylene bridge in 3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) may confer additional pharmacological properties.

    5,5-Dimethylhydantoin: Another hydantoin derivative with different substituents on the hydantoin ring. This compound is used in various industrial applications, including as a disinfectant and a precursor for the synthesis of other chemicals.

The uniqueness of 3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) lies in its specific structural modifications, which may enhance its biological activity and broaden its range of applications compared to other hydantoin derivatives.

Properties

CAS No.

21322-34-9

Molecular Formula

C35H33N5O4

Molecular Weight

587.7 g/mol

IUPAC Name

3-[[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl-propylamino]methyl]-5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C35H33N5O4/c1-2-23-38(24-39-30(41)34(36-32(39)43,26-15-7-3-8-16-26)27-17-9-4-10-18-27)25-40-31(42)35(37-33(40)44,28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22H,2,23-25H2,1H3,(H,36,43)(H,37,44)

InChI Key

XYDBEEQLZMIBQB-UHFFFAOYSA-N

Canonical SMILES

CCCN(CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CN4C(=O)C(NC4=O)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.